2-(2-phenyloxazolidin-3-yl)ethanol, also known as 2-(2-phenyl-1,3-oxazolidin-3-yl)ethanol, is a chemical compound with the molecular formula and a molecular weight of approximately 193.24 g/mol. This compound features an oxazolidine ring structure, which is significant in various biological and chemical applications. The compound has been classified under oxazolidinones, a group of compounds known for their antibacterial properties and potential therapeutic uses.
The compound is categorized under the CAS Number 13657-17-5. It is primarily sourced from various synthetic pathways involving oxazolidinone derivatives. The classification of this compound falls under pharmaceutical intermediates and organic compounds, particularly due to its structural features that allow for diverse chemical reactivity.
The synthesis of 2-(2-phenyloxazolidin-3-yl)ethanol can be achieved through several methods, including:
The compound participates in various chemical reactions typical for oxazolidinones, including:
The mechanism of action for 2-(2-phenyloxazolidin-3-yl)ethanol primarily revolves around its interaction with biological targets:
The physical properties of 2-(2-phenyloxazolidin-3-yl)ethanol include:
Chemical properties include:
The applications of 2-(2-phenyloxazolidin-3-yl)ethanol extend into several scientific fields:
The 2-oxazolidinone isomer dominates therapeutic applications due to its optimal spatial configuration for ribosomal binding and enhanced metabolic stability compared to linear carbamates. As a protein synthesis inhibitor, this scaffold binds the bacterial 23S ribosomal RNA at the peptidyl transferase center (PTC), specifically blocking formation of the 70S initiation complex—a mechanism distinct from other antibiotic classes [4] [7]. This unique action minimizes cross-resistance with β-lactams, glycopeptides, or fluoroquinolones, positioning oxazolidinones as last-resort agents against Gram-positive ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species) [2] [5].
Table 1: Key Oxazolidinone Antibiotics and Their Structural Features
Compound | Core Structure | Target Pathogens | Development Status |
---|---|---|---|
Linezolid | 5-Acetamidomethyl-3-aryloxazolidinone | MRSA, VRE, PRSP | Marketed (since 2000) |
Tedizolid | 5-Pyridylmethyl-3-aryloxazolidinone | Linezolid-resistant strains | Marketed |
Delpazolid (LCB01-0371) | Triazolylphenyl-oxazolidinone | Mycobacterium tuberculosis | Phase III |
Radezolid | Biaryloxazolidinone-quinolone hybrid | Gram-positive cocci | Discontinued (Phase II) |
Sutezolid | Thiomorpholinyl-oxazolidinone | Drug-resistant tuberculosis | Phase II |
The scaffold’s synthetic versatility enables strategic functionalization:
Table 2: Impact of Functional Group Modifications on Oxazolidinone Pharmacodynamics
Position | Functional Group | Biological Consequence | Example Compound |
---|---|---|---|
N-3 | Aryl/heteroaryl | Dictates spectrum and ribosomal binding affinity | Linezolid (3-fluorophenyl) |
N-3 | Ethanol-substituted | Serves as linker for hybrid molecules; modulates solubility | 2-(2-Phenyloxazolidin-3-yl)ethanol |
C-5 | Acetamidomethyl | Optimal for 23S rRNA interaction; replaced in newer agents | Linezolid |
C-5 | Hydroxymethyl | Intermediate for C-5 modifications; lower activity | Early DuPont analogs |
The integration of an ethanol group at the oxazolidinone nitrogen (N-3 position) generates a bifunctional pharmacophore. This moiety enhances conformational flexibility while introducing a terminal hydroxyl group capable of:
The phenyl ring at C-2 remains indispensable for activity. Electron-withdrawing substituents (meta-fluoro, meta-trifluoromethyl) enhance ribosomal binding by optimizing electron distribution. Computational analyses reveal the ethanol chain adopts a gauche conformation relative to the oxazolidinone ring, positioning the hydroxyl group for intramolecular hydrogen bonding with the C-2 carbonyl oxygen. This pseudo-cyclic configuration stabilizes the bioactive conformation essential for target engagement [4].
Table 3: Structure-Activity Relationship (SAR) Analysis of 2-(2-Phenyloxazolidin-3-yl)ethanol Derivatives
Structural Feature | Modification | Effect on Antibacterial Activity |
---|---|---|
Phenyl substituents | Meta-fluoro | ↑ Activity against VRE and MRSA (2-4 fold MIC reduction) |
Ortho-methyl | ↓ Solubility; variable activity | |
Para-nitro | ↑ Potency but ↑ cytotoxicity | |
Ethanol linker | Methylation of hydroxyl | Retains activity if H-bond capacity maintained |
Replacement with propyl | ↓ Ribosomal binding affinity | |
Conjugation with heterocycles | Hybrids show expanded spectrum (e.g., quinolone hybrids) | |
Oxazolidinone C-5 position | Unsubstituted | ↓↓ Activity (loss of acetamidomethyl interaction) |
Hydroxymethyl | Intermediate activity; metabolic vulnerability |
Recent hybrid designs exploit the ethanol tether:
The oxazolidinone class emerged from early nitrofuran derivatives like furazolidone (1940s), but gained prominence only with DuPont’s DuP-721 and DuP-105 in the 1980s. These prototypes featured the critical 3-aryl-2-oxazolidinone core but lacked the C-5 acetamidomethyl group. Linezolid (Pharmacia & Upjohn, 2000) became the first clinically successful agent, integrating the optimized 5-(S)-acetamidomethyl group and 3-fluorophenyl ring [2] [5].
Table 4: Evolution of Oxazolidinone Hybrids Incorporating the Ethanol Pharmacophore
Generation | Time Period | Key Innovations | Representative Agents |
---|---|---|---|
1st | 1985–1995 | 3-Aryloxazolidinones; no C-5 optimization | DuP-721, DuP-105 |
2nd | 1995–2010 | 5-Acetamidomethyl derivatives; first N-3 ethanol hybrids | Linezolid, early ranbezolid analogs |
3rd | 2010–2020 | C-5 heterocycles; biaryl N-3 substituents | Tedizolid, radezolid |
4th | 2020–present | Ethanol-tethered hybrids; novel conjugates | Delpazolid, sutezolid derivatives |
Synthetic methodology advancements enabled this evolution:
Modern ethanol-functionalized derivatives leverage:
The structural simplicity of 2-(2-phenyloxazolidin-3-yl)ethanol facilitates rapid generation of analogs addressing resistance. For instance, boronic acid-appended derivatives (e.g., 3-(4-boronophenyl)-2-oxazolidinone ethanol hybrids) inhibit β-lactamases while retaining ribosomal activity, showcasing how this pharmacophore enables multimodal targeting [5] [7].
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: